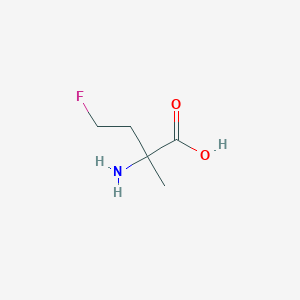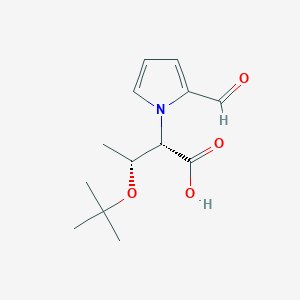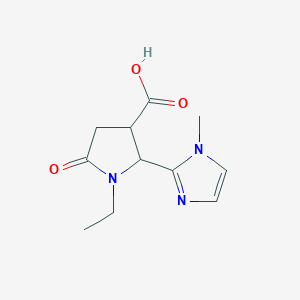
2-Amino-4-fluoro-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-fluoro-2-methylbutanoic acid is a fluorinated amino acid derivative It is structurally characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a fluorine atom attached to a methyl-substituted butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-2-methylbutanoic acid typically involves the introduction of a fluorine atom into the amino acid structure. One common method involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff bases. These complexes are then alkylated with fluorinated alkyl iodides, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-fluoro-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Amino-4-fluoro-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its role in amino acid transport and metabolism.
Industry: The compound is used in the development of novel pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-fluoro-2-methylbutanoic acid involves its interaction with amino acid transporters in biological systems. The fluorine atom enhances the compound’s ability to mimic natural amino acids, allowing it to be transported across cell membranes. This property is particularly useful in tumor imaging, where the compound accumulates in tumor cells due to their increased amino acid transport activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3-fluoropropanoic acid
- 2-Amino-5-fluoropentanoic acid
Uniqueness
2-Amino-4-fluoro-2-methylbutanoic acid is unique due to its specific fluorine substitution pattern and methyl group, which confer distinct chemical and biological properties. Compared to other fluorinated amino acids, it offers a balance between stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10FNO2 |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
2-amino-4-fluoro-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO2/c1-5(7,2-3-6)4(8)9/h2-3,7H2,1H3,(H,8,9) |
Clave InChI |
NJGXDLBWRBRMJD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCF)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{7-Oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}pyridine](/img/structure/B13221400.png)




![tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13221434.png)
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13221451.png)





